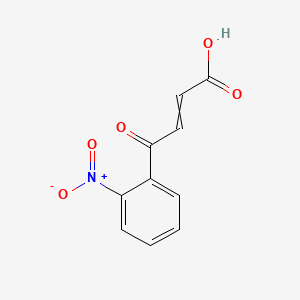









|
REACTION_CXSMILES
|
S(=O)(=O)(O)O.[N+:6]([C:9]1[CH:14]=[CH:13][CH:12]=[CH:11][C:10]=1[C:15](=[O:17])[CH3:16])([O-:8])=[O:7].[C:18]([OH:22])(=[O:21])[CH:19]=O>>[N+:6]([C:9]1[CH:14]=[CH:13][CH:12]=[CH:11][C:10]=1[C:15]([CH:16]=[CH:19][C:18]([OH:22])=[O:21])=[O:17])([O-:8])=[O:7]
|


|
Name
|
glacial acid
|
|
Quantity
|
225 mL
|
|
Type
|
reactant
|
|
Smiles
|
|
|
Name
|
|
|
Quantity
|
8.5 mL
|
|
Type
|
reactant
|
|
Smiles
|
S(O)(O)(=O)=O
|
|
Name
|
|
|
Quantity
|
49.54 g
|
|
Type
|
reactant
|
|
Smiles
|
[N+](=O)([O-])C1=C(C=CC=C1)C(C)=O
|
|
Name
|
|
|
Quantity
|
47.02 g
|
|
Type
|
reactant
|
|
Smiles
|
C(C=O)(=O)O
|
|
Name
|
ice
|
|
Quantity
|
0 (± 1) mol
|
|
Type
|
reactant
|
|
Smiles
|
|


|
Control Type
|
UNSPECIFIED
|
|
Setpoint
|
100 °C
|
|
Conditions are dynamic
|
1
|
|
Details
|
See reaction.notes.procedure_details.
|


|
Type
|
CUSTOM
|
|
Details
|
16 hours
|
|
Duration
|
16 h
|
|
Type
|
TEMPERATURE
|
|
Details
|
The mixture is cooled
|
|
Type
|
ADDITION
|
|
Details
|
poured
|
|
Type
|
CUSTOM
|
|
Details
|
over crushed ice
|
|
Type
|
FILTRATION
|
|
Details
|
the mixture is filtered
|
|
Type
|
WASH
|
|
Details
|
the solid washed with cold water
|
|
Type
|
CUSTOM
|
|
Details
|
The solid is dried
|
|
Type
|
CUSTOM
|
|
Details
|
recrystallized from dichloromethane-hexane
|


|
Name
|
|
|
Type
|
product
|
|
Smiles
|
[N+](=O)([O-])C1=C(C(=O)C=CC(=O)O)C=CC=C1
|
| Type | Value | Analysis |
|---|---|---|
| AMOUNT: MASS | 20.1 g | |
| YIELD: CALCULATEDPERCENTYIELD | 30.3% |


|
Source
|
Open Reaction Database (ORD) |
|
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |